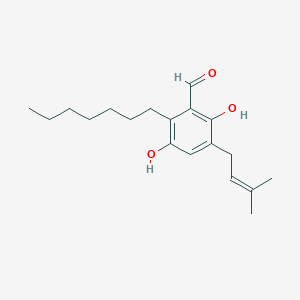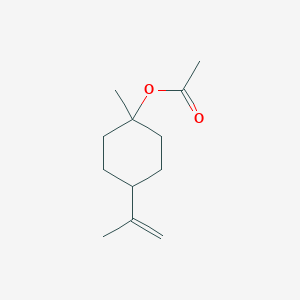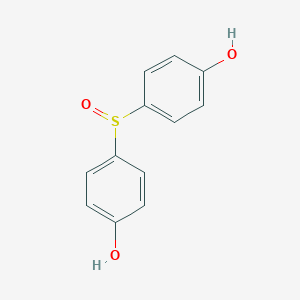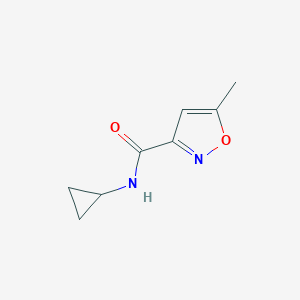![molecular formula C12H22N2O2 B158495 exo-3-(Boc-amino)-8-azabiciclo[3.2.1]octano CAS No. 132234-68-5](/img/structure/B158495.png)
exo-3-(Boc-amino)-8-azabiciclo[3.2.1]octano
Descripción general
Descripción
Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group.
Aplicaciones Científicas De Investigación
Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound’s unique properties can be exploited in the development of new materials and catalysts.
Mecanismo De Acción
Target of Action
Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, also known as endo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, is a nitrogen-containing heterocycle . This compound has significant potential in the field of drug discovery Structurally related compounds, such as cytisine-like alkaloids, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of exo-3-(Boc-amino)-8-azabicyclo[32It is known that nitrogen-containing heterocycles can interact with various biological targets due to their bioactive properties . For instance, cytisine-like alkaloids, which are structurally related to this compound, interact with α4β2 neuronal nicotinic acetylcholine receptors .
Biochemical Pathways
The specific biochemical pathways affected by exo-3-(Boc-amino)-8-azabicyclo[32Nitrogen-containing heterocycles, such as this compound, are known to have significant pharmacological potential . They can affect various biochemical pathways depending on their specific targets and mode of action .
Result of Action
The specific molecular and cellular effects of exo-3-(Boc-amino)-8-azabicyclo[32It is known that nitrogen-containing heterocycles can have various bioactive properties, potentially leading to a range of molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the protection of the amino group with a Boc group, followed by the formation of the bicyclic structure. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic ring .
Comparación Con Compuestos Similares
Bicyclo[3.3.0]octane: Known for its high strain energy and difficulty in synthesis.
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in functional groups and substitution patterns.
Uniqueness: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane stands out due to its Boc-protected amino group, which provides stability and versatility in synthetic applications. Its unique structural features make it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPKKKRSZBQIG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169096 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-69-6, 132234-68-5 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


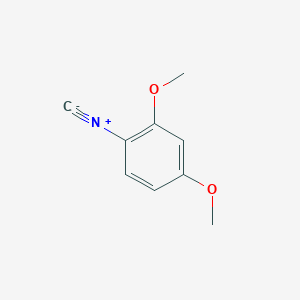
![1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-](/img/structure/B158414.png)
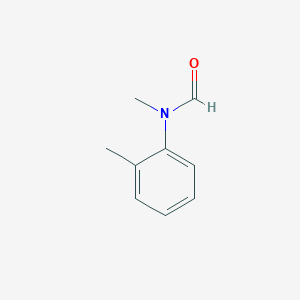
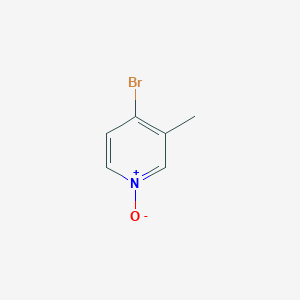
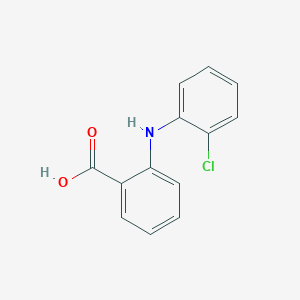
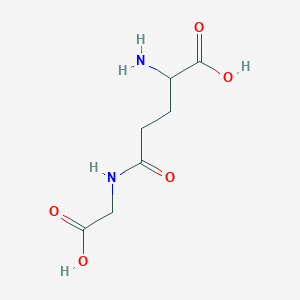

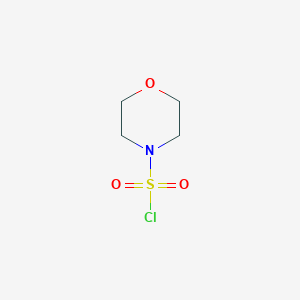
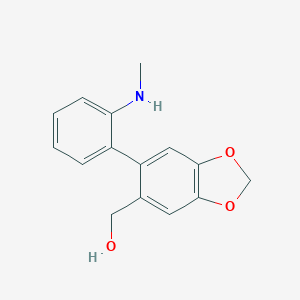
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)
